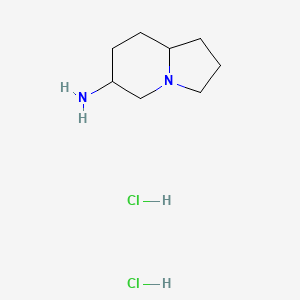![molecular formula C8H14ClNO3 B13468578 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a bicyclo[2.1.1]hexane core, which is a strained ring system that can impart unique reactivity and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This method allows for the efficient formation of the bicyclic core. the use of a mercury lamp requires special equipment and glassware, making it challenging to scale up .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the synthesis of bicyclo[2.1.1]hexane derivatives is relatively new. Current research focuses on improving the synthetic accessibility and scalability of these compounds .
化学反応の分析
Types of Reactions
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions
Major Products
Oxidation: Oxidation can lead to the formation of carboxylate salts or esters.
Reduction: Reduction typically yields primary alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used
科学的研究の応用
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The strained bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, enhancing its binding affinity .
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane-1-carboxylic acid: Another bicyclic compound with similar structural features.
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid: A derivative with a methoxycarbonyl group instead of a methoxymethyl group
Uniqueness
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to the presence of the azabicyclic core, which imparts different chemical properties compared to other bicyclic compounds.
特性
分子式 |
C8H14ClNO3 |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-5-7-2-8(3-7,6(10)11)9-4-7;/h9H,2-5H2,1H3,(H,10,11);1H |
InChIキー |
CFLNSEWMMBMBTB-UHFFFAOYSA-N |
正規SMILES |
COCC12CC(C1)(NC2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
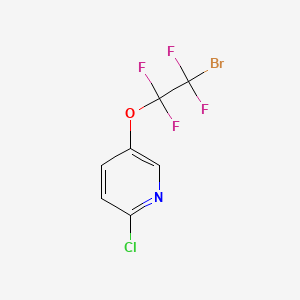
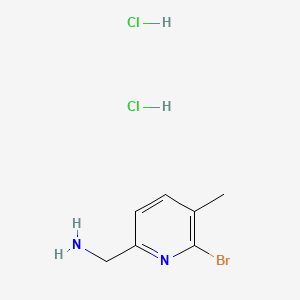
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
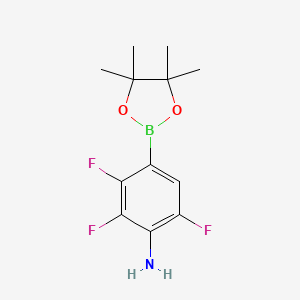
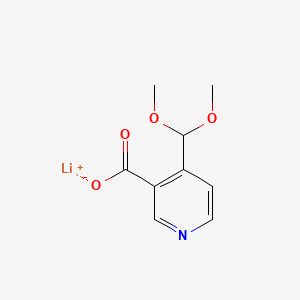
![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
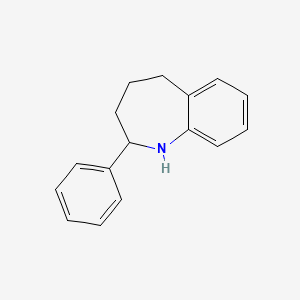
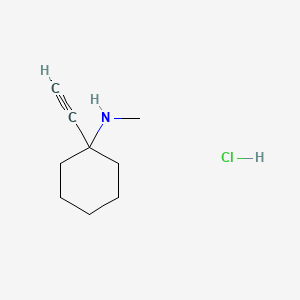
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
![2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)
